2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
CAS No.: 139558-50-2
Cat. No.: VC21167569
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139558-50-2 |
---|---|
Molecular Formula | C15H21NO4 |
Molecular Weight | 279.33 g/mol |
IUPAC Name | 3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |
Standard InChI Key | PCGOCPOJLMLJAR-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Properties and Structure
2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is identified by CAS number 139558-50-2 and possesses the molecular formula C15H21NO4 with a molecular weight of 279.33 g/mol . The compound's structure includes several key functional groups:
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A carboxylic acid group (-COOH)
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An amino group protected by the tert-butoxycarbonyl (Boc) moiety
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An o-tolyl group (2-methylphenyl) attached to the carbon chain
The IUPAC name for this compound is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylphenyl)propanoic acid, though it is commonly referred to by its shorter name in scientific literature.
The structural characteristics of this compound can be summarized in the following table:
Property | Value |
---|---|
CAS Number | 139558-50-2 |
Molecular Formula | C15H21NO4 |
Molecular Weight | 279.33 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylphenyl)propanoic acid |
Functional Groups | Carboxylic acid, Boc-protected amino group, o-tolyl group |
Physical Appearance | Solid, white to off-white |
Purity (Commercial) | Typically ≥95% |
Synthesis Methods
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid typically involves multiple reaction steps that must be carefully controlled to ensure high yield and purity. The general synthetic route includes:
Protection of the Amino Group
The amino functionality is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base such as triethylamine or sodium hydroxide. This reaction is typically carried out in an organic solvent like dichloromethane or a mixture of water and dioxane at controlled temperature conditions.
Applications in Research
2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid serves multiple purposes in scientific and industrial applications:
Peptide Synthesis
This compound functions as a crucial intermediate in peptide synthesis, where the Boc protecting group plays a vital role in preventing unwanted side reactions during the formation of peptide bonds. The protected amino acid can be incorporated into growing peptide chains using standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Building Block for Complex Molecules
Researchers utilize this compound as a versatile building block for the synthesis of more complex organic molecules, particularly those with potential biological activity. The o-tolyl group introduces specific structural features that may influence:
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Binding affinity to biological targets
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Metabolic stability
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Pharmacokinetic properties
Medicinal Chemistry Applications
The compound plays a role in medicinal chemistry research, particularly in the development of:
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Peptide-based drugs
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Enzyme inhibitors
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Peptidomimetics with improved pharmacological properties
Chemical Reactions and Reactivity
2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid undergoes various chemical transformations that are important in synthetic applications:
Deprotection Reactions
The Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in organic solvents. This deprotection step reveals the free amino group for further reactions.
Esterification
The carboxylic acid functionality can undergo esterification reactions to form various esters, which may serve as intermediates in synthetic pathways or as protected forms of the compound.
Coupling Reactions
The compound readily participates in peptide coupling reactions with other amino acids or amine-containing compounds using standard coupling reagents. These reactions are fundamental to its application in peptide synthesis.
Solution Preparation and Stock Management
For research applications, proper preparation and management of stock solutions are critical:
Stock Solution Preparation
The following table provides guidance for preparing stock solutions at various concentrations :
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 3.58 mL | 17.9 mL | 35.80 mL |
5 mM | 0.716 mL | 3.58 mL | 7.16 mL |
10 mM | 0.358 mL | 1.79 mL | 3.58 mL |
Related Compounds and Comparative Analysis
2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid belongs to a family of structurally related compounds that differ in the position of the methyl group on the phenyl ring or in stereochemical configuration.
Structural Analogs
The main structural analogs include:
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(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid (CAS: 499995-74-3)
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(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS: 464930-76-5)
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(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS: 499995-75-4)
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2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid (CAS: 110762-12-4)
Comparative Properties
The following table compares key properties of these related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight | Tolyl Position | Configuration |
---|---|---|---|---|---|
2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid | 139558-50-2 | C15H21NO4 | 279.33 | ortho | - |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid | 499995-74-3 | C15H21NO4 | 279.33 | ortho | S |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | 464930-76-5 | C15H21NO4 | 279.33 | meta | R |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | 499995-75-4 | C15H21NO4 | 279.33 | meta | S |
2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid | 110762-12-4 | C15H21NO4 | 279.33 | para | - |
These structural variations can lead to differences in:
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Steric properties and molecular conformation
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Reactivity patterns in synthetic applications
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Binding affinities in biological systems
Research Findings and Scientific Significance
Role in Peptide Chemistry
The strategic importance of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid in peptide chemistry stems from the Boc protecting group's ability to prevent unwanted side reactions during peptide synthesis. This protection strategy allows for controlled and selective peptide bond formation, which is essential for:
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Sequential peptide assembly
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Maintaining chirality at stereogenic centers
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Preventing racemization during coupling reactions
Structure-Activity Relationships
Research involving this compound has contributed to understanding structure-activity relationships in:
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Amino acid derivatives with aromatic side chains
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The influence of methyl substituents on phenyl rings and their impact on molecular recognition
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The effect of ortho substitution on conformational preferences and reactivity patterns
Future Research Directions
The continued study and application of 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid may lead to advancements in several areas:
Peptide Therapeutics
As peptide-based drugs continue to gain prominence in pharmaceutical development, compounds like 2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid will remain important in the synthesis of novel therapeutic peptides with improved properties.
Synthetic Methodology
Ongoing research may focus on developing more efficient and environmentally friendly methods for synthesizing this compound, potentially including:
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Green chemistry approaches with reduced solvent usage
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Enzymatic synthetic routes
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Continuous flow chemistry applications
Medicinal Chemistry Applications
The unique structural features of this compound make it a valuable building block for medicinal chemistry research, particularly in the development of compounds that target protein-protein interactions or enzyme active sites.
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